4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester
Overview
Description
The compound belongs to a class of substances that are typically explored for their potential in various fields of chemistry and pharmacology due to their unique structural features and resultant properties. Pyrimidine derivatives, in particular, are of interest for their wide range of biological activities and applications in drug development.
Synthesis Analysis
The synthesis of related pyrimidine derivatives often involves cyclocondensation reactions utilizing various starting materials, including esters and amines, under catalytic conditions. Base-catalyzed cyclocondensation is a common method, as seen in the synthesis of thiazolo[3,2-a]pyrimidine derivatives (Nagarajaiah & Begum, 2015). Another approach involves reactions with pentafluoroacetophenone and dimethyl oxalate in the presence of sodium methylate (Pimenova et al., 2003).
Molecular Structure Analysis
Molecular structure analysis often involves spectroscopic methods like IR, NMR, and X-ray diffraction. These techniques provide insights into the molecular geometry, conformation, and crystal structure of pyrimidine derivatives, offering a detailed view of their structural integrity and stability in the solid state (Nagarajaiah & Begum, 2012).
Chemical Reactions and Properties
Pyrimidine derivatives undergo various chemical reactions, including nucleophilic substitutions, cyclizations, and interactions with different reagents to form new compounds with diverse biological activities. These reactions are influenced by the substituents on the pyrimidine ring and the reaction conditions, leading to compounds with potential antimicrobial and anticancer properties (Sharma et al., 2012).
Physical Properties Analysis
The physical properties of pyrimidine derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties can be analyzed through techniques like differential scanning calorimetry and powder X-ray diffraction, providing valuable information for compound optimization and formulation (Wang et al., 2017).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interaction with biological targets are essential for determining the utility of pyrimidine derivatives in medicinal chemistry. Studies on the synthesis, reactions, and biological activities of these compounds help in identifying their potential as therapeutic agents, highlighting their importance in drug discovery and development (Gein et al., 2009).
Scientific Research Applications
Metabolic Pathways and Biosynthesis
The metabolism of aspartame, a compound with a somewhat related structure to the query compound, in animals and humans involves hydrolysis yielding aspartic acid, phenylalanine, and methanol. The aspartate moiety follows metabolic pathways similar to dietary aspartic acid, including decarboxylation to alanine, transamination, and incorporation into proteins, pyrimidines, and other amino acids (Ranney Re, Oppermann Ja, 1979).
Heterocyclic Compound Synthesis
The chemistry of certain heterocyclic compounds, such as 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, showcases the reactivity of these molecules as building blocks for synthesizing various classes of heterocycles. This includes applications in dyes and heterocyclic compound synthesis, suggesting potential pathways for the synthesis and application of the query compound in similar contexts (M. A. Gomaa, H. Ali, 2020).
Biotechnological and Environmental Implications
The study of ectoine biosynthesis in halotolerant methanotrophs underlines the importance of understanding the genetic and enzymatic aspects of biosynthesis pathways in organisms. Such insights could inform biotechnological applications of the query compound, should it have similar biosynthetic pathways or applications (A. Reshetnikov, V. Khmelenina, I. Mustakhimov, Y. Trotsenko, 2011).
Chemical Modification and Application Potential
The chemical modification of xylan into biopolymer ethers and esters, with specific properties depending on functional groups, demonstrates the potential for chemical modification of complex molecules, including the query compound, for diverse applications ranging from biopolymers to drug delivery systems (K. Petzold-Welcke, K. Schwikal, S. Daus, T. Heinze, 2014).
properties
IUPAC Name |
methyl 4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F2N2O4/c1-21-6-10-11(13(19)22-2)12(18-14(20)17-10)7-3-4-8(15)9(16)5-7/h3-5,12H,6H2,1-2H3,(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOMKCVOLOSQTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)F)F)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F2N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4-Difluoro-phenyl)-6-methoxymethyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid methyl ester |
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